Boc-D-tert-leucine

説明

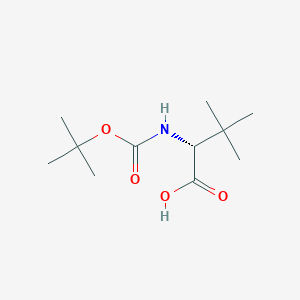

Structure

3D Structure

特性

IUPAC Name |

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFZIPCTFBPFLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426487 | |

| Record name | boc-d-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124655-17-0 | |

| Record name | boc-d-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124655-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-tert-leucine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a pivotal building block in modern organic synthesis and pharmaceutical development.[1] Its unique structural characteristics, particularly the sterically hindered tert-butyl group, impart specific conformational constraints on peptides and other molecules into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino nitrogen is instrumental in preventing undesirable side reactions during synthetic processes, making it an invaluable tool in peptide synthesis and the creation of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound, systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid, possesses a unique structure that dictates its chemical behavior and utility.[3][4] The presence of the bulky tert-butyl group adjacent to the chiral center provides significant steric hindrance, influencing the conformational preferences of peptide backbones.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | [3][4] |

| CAS Number | 124655-17-0 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [2][6] |

| Melting Point | 118-121 °C | [3] |

| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide, and methanol; sparingly soluble in water. | [6][7] |

| Optical Rotation | [α]20/D +4.2 ± 0.5°, c = 1% in glacial acetic acid (for L-enantiomer) | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Boc-protection of amino acids.

Materials:

-

D-tert-leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or citric acid for acidification

Procedure:

-

Dissolve D-tert-leucine in a mixture of 1,4-dioxane and 1N NaOH solution.

-

To this solution, add di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid (e.g., 1N HCl or citric acid solution).

-

Extract the acidified aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

dot

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is extensively used in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free amino group

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF, DCM)

-

Deprotection solution (e.g., 50% TFA in DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

Procedure:

-

Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF).

-

Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a deprotection solution (e.g., 50% TFA in DCM). This is typically a two-step process: a short pre-wash followed by a longer deprotection step.[8]

-

Washing: Wash the resin thoroughly with DCM and then with a neutralization wash (e.g., isopropanol) followed by DMF to remove residual acid and prepare for coupling.[8]

-

Neutralization: Neutralize the protonated amino group on the resin with a base solution (e.g., DIEA in DMF).

-

Coupling: Activate the carboxylic acid of this compound with a coupling reagent and a base in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the cycle of deprotection, washing, and coupling for each subsequent amino acid in the peptide sequence.

dot

Caption: A simplified workflow of a Boc-SPPS cycle.

Role in the Synthesis of Bioactive Peptides

The incorporation of D-amino acids, such as D-tert-leucine, into peptide sequences can significantly enhance their biological activity and stability.[9] D-amino acids can increase resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs. The unique steric bulk of the tert-leucine side chain can also enforce specific secondary structures, leading to improved receptor binding and efficacy.

For example, the introduction of a D-leucine residue at the second position of the antimicrobial peptide Brevinin-1OS (B1OS) resulted in a significant increase in its antibacterial and anticancer activities, while also reducing its hemolytic activity, making it a more viable therapeutic candidate.[10]

dot

Caption: Role of this compound in synthesizing bioactive peptides.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are characteristic chemical shifts for Boc-L-tert-leucine, which are expected to be very similar for the D-enantiomer.

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.61 (d, J = 9.1 Hz, 1H, NH), 4.14 (q, J = 4.2, 3.2 Hz, 1H, Cα-H), 1.37 (s, 9H, Boc-CH₃), 0.94 (s, 9H, tert-butyl-CH₃).[11]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 172.07 (C=O, acid), 156.25 (C=O, Boc), 78.66 (C, Boc), 65.18 (Cα), 34.80 (Cβ), 28.57 (CH₃, Boc), 26.75 (CH₃, tert-butyl).[11]

Infrared (IR) Spectroscopy

The IR spectrum of Boc-protected amino acids typically shows characteristic absorption bands. For N-Boc-L-tert-leucine, these include:

-

Broad O-H stretch: ~3300-2500 cm⁻¹ (from the carboxylic acid)

-

N-H stretch: ~3300 cm⁻¹

-

C=O stretches: ~1740 cm⁻¹ (acid) and ~1690 cm⁻¹ (urethane)

-

C-H stretches: ~2960 cm⁻¹

Mass Spectrometry

Under mass spectrometry, Boc-protected compounds exhibit characteristic fragmentation patterns. In electron ionization (EI), major product ions include the tert-butyl cation (C₄H₉⁺) and fragments resulting from the loss of isobutylene ([M−C₄H₈]⁺) and the entire Boc group ([M−C₅H₈O₂]⁺).[12] In electrospray ionization (ESI), fragmentation often involves the loss of isobutylene followed by the loss of CO₂.[12]

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and properties, coupled with the versatility of the Boc protecting group, make it an essential tool for the synthesis of complex peptides and small molecules with therapeutic potential. The steric hindrance provided by the tert-leucine moiety offers a unique handle for controlling molecular conformation, leading to the development of more stable and potent bioactive compounds. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Tle-OH = 99.0 T 62965-35-9 [sigmaaldrich.com]

- 4. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 8. chempep.com [chempep.com]

- 9. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]

- 11. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

A Technical Guide to the Synthesis of Boc-D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Boc-D-tert-leucine, a crucial building block in the development of peptide-based therapeutics and chiral ligands. The following sections detail the primary synthetic pathway, reaction mechanism, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, or (R)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid derivative. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, making it a valuable component in the design of enzyme inhibitors, receptor ligands, and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is essential for its use in solid-phase and solution-phase peptide synthesis, preventing unwanted side reactions at the amino terminus.

Primary Synthesis Pathway: N-Terminal Protection

The most prevalent and straightforward method for synthesizing this compound is through the N-terminal protection of the parent amino acid, D-tert-leucine. This reaction involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.

The overall transformation can be summarized as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of D-tert-leucine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The presence of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts of the reaction.

The key steps are:

-

Deprotonation of the amino group of D-tert-leucine by the base.

-

Nucleophilic attack of the resulting amino anion on a carbonyl carbon of (Boc)₂O, forming a tetrahedral intermediate.

-

Collapse of the tetrahedral intermediate, leading to the formation of the N-Boc bond and the release of a tert-butoxycarbonate leaving group.

-

The leaving group subsequently decomposes to carbon dioxide and tert-butanol.

Quantitative Data

The synthesis of this compound has been reported under various conditions, with consistently high yields. The following table summarizes representative quantitative data from the literature.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| D-tert-leucine | (Boc)₂O, NaOH | Dioxane/Water | Room Temperature | 12 | 95 | |

| D-tert-leucine | (Boc)₂O, NaHCO₃ | THF/Water | 25 | 24 | 98 | |

| D-tert-leucine | (Boc)₂O, Triethylamine | Dichloromethane | 0 to RT | 16 | 92 |

Detailed Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Reagents

-

D-tert-leucine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure

-

Dissolution: Dissolve D-tert-leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add a solution of NaOH (1.1 eq) in water.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Figure 2: A detailed workflow for the synthesis and isolation of this compound.

Conclusion

The synthesis of this compound via N-terminal protection with di-tert-butyl dicarbonate is a robust and high-yielding method. The procedure is straightforward and scalable, making it suitable for both academic research and industrial applications. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for chemists and drug development professionals working with this important chiral building block.

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-tert-leucine, a protected form of the non-proteinogenic amino acid D-tert-leucine, is a critical building block in modern organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its unique structural features, including the bulky tert-butyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group, impart specific and desirable properties for the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in synthetic chemistry.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder, indicative of its purity and stability.[1][2] The presence of the hydrophobic tert-butyl group influences its solubility, making it soluble in many organic solvents while being insoluble in water.[2][3]

Structural and General Properties

| Property | Value | Source |

| Chemical Name | N-(tert-Butoxycarbonyl)-D-tert-leucine | [1] |

| Synonyms | Boc-D-Tle-OH, (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid | |

| CAS Number | 124655-17-0 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1][2] |

Physical Properties

| Property | Value | Source |

| Melting Point | 118-121 °C | |

| Boiling Point | 350.0 ± 25.0 °C at 760 mmHg (Predicted) | [5] |

| Optical Rotation | [α]²⁰/D +4.0 to +7.0° (c=1 in Acetic Acid) | |

| Solubility | Soluble in dichloromethane, dimethyl sulfoxide (DMSO), methanol. Insoluble in water. | [2][3] |

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the tert-butyl group of the Boc protecting group (singlet, ~1.45 ppm), the tert-butyl group of the leucine side chain (singlet, ~1.00 ppm), the α-proton (doublet), and the amide proton (doublet).[6] |

| ¹³C NMR | Carbonyl carbons of the Boc and carboxylic acid groups, quaternary carbons of the tert-butyl groups, and the α-carbon. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and C-H stretching of the alkyl groups. |

| Mass Spectrometry | The molecular ion peak [M]+ and characteristic fragmentation patterns, including the loss of the Boc group or parts of it (e.g., loss of isobutylene or the entire tert-butoxycarbonyl group). |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of D-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-tert-leucine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Methanol or a mixture of dioxane and water[]

-

Ethyl acetate

-

10% w/v aqueous citric acid solution[6]

-

Anhydrous magnesium sulfate[6]

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Suspend D-tert-leucine in methanol (or a dioxane/water mixture).[6][]

-

Cool the suspension to 0°C in an ice bath.

-

Add triethylamine (or an aqueous solution of NaOH) to the suspension to act as a base.[6][]

-

Slowly add a solution of di-tert-butyl dicarbonate in the corresponding solvent to the reaction mixture while maintaining the temperature between 0 and 5°C.[8]

-

Allow the reaction mixture to stir at room temperature overnight.[6]

-

Remove the solvent under reduced pressure (in vacuo).[6]

-

Dissolve the residue in ethyl acetate.[6]

-

Wash the organic layer with a 10% w/v aqueous citric acid solution to remove any unreacted base and other basic impurities.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of petroleum ether and ethyl acetate is a common eluent system.

-

The fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization:

-

A suitable solvent system, such as ethyl acetate/hexane, can be used to recrystallize the crude product to obtain a pure crystalline solid.

Role in Peptide Synthesis and Drug Development

This compound is a valuable chiral building block in peptide synthesis and the development of pharmaceutical agents.[1] The Boc protecting group is stable under neutral and basic conditions, making it ideal for multi-step synthetic procedures, and can be easily removed under acidic conditions.[]

The incorporation of D-amino acids, such as D-tert-leucine, into peptide chains can enhance the peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability as a potential drug candidate.[10] This strategy is often employed in the design of therapeutic peptides with prolonged in vivo activity.[10] Furthermore, the bulky tert-leucine side chain can be used to introduce conformational constraints into a peptide, which can be crucial for its biological activity.

This compound has been utilized as an intermediate in the synthesis of compounds with potential anticonvulsant and neuroprotective properties.[1]

Diagrams

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 4. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Tle-OH | CAS#:62965-35-9 | Chemsrc [chemsrc.com]

- 6. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 8. N-Boc-L-tert-Leucine | 62965-35-9 [chemicalbook.com]

- 10. peptide.com [peptide.com]

Solubility Profile of Boc-D-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Boc-D-tert-leucine (N-(tert-Butoxycarbonyl)-D-tert-leucine), a crucial protected amino acid in peptide synthesis and pharmaceutical development. Understanding its solubility in various solvents is paramount for its effective use in synthetic protocols and for the development of robust drug manufacturing processes.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-tert-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group is stable under a range of conditions but can be readily removed under acidic conditions, making it an invaluable tool in solid-phase peptide synthesis (SPPS) and other organic syntheses.[] Its unique bulky tert-butyl side chain can impart specific conformational constraints on peptides, and it serves as a critical chiral building block in the synthesis of various pharmaceutical agents, including those with anticonvulsant and neuroprotective properties.[1]

Quantitative Solubility Data

The solubility of this compound is largely dictated by its hydrophobic tert-butyl group and the Boc protecting group, which results in good solubility in many common organic solvents and limited solubility in aqueous solutions. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (432.36 mM) | Not Specified | May require sonication to dissolve.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | A commonly used solvent for reactions involving Boc-protected amino acids.[4][5] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Frequently used as a solvent in solid-phase peptide synthesis.[4] |

| Methanol | CH₃OH | Soluble | Not Specified | [5] |

| Water | H₂O | Less soluble / Insoluble | Not Specified | The hydrophobic nature of the molecule limits its solubility in water.[4][5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | - | ≥ 2.5 mg/mL (10.81 mM) | Not Specified | A solvent mixture that yields a clear solution.[3] |

Experimental Protocol for Solubility Determination

While specific experimental data for the solubility of this compound is limited in the public domain, a general protocol for its determination can be established based on standard laboratory practices for amino acid derivatives.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., Dichloromethane, Dimethylformamide, Water)

-

Analytical balance

-

Vials with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a constant temperature bath and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial. This step is crucial to remove any undissolved particles.

-

-

Concentration Determination:

-

Accurately determine the concentration of this compound in the filtered solution. This can be achieved by:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial and weigh the remaining solid.

-

Chromatographic Analysis (HPLC): Dilute the filtered solution with a suitable mobile phase and analyze it by HPLC with a UV detector, using a pre-established calibration curve.

-

Spectroscopic Analysis (UV-Vis): If this compound has a sufficient chromophore, its concentration can be determined using a UV-Vis spectrophotometer and a calibration curve.

-

-

-

Data Reporting:

-

Express the solubility as a concentration, typically in g/L or mol/L, at the specified temperature.

-

Experimental workflow for determining the solubility of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent in SPPS, a widely used method for synthesizing peptides. Its solubility in solvents like DMF and DCM is critical for efficient coupling reactions.

Workflow for a Single Coupling Cycle in Boc-SPPS:

The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid, such as this compound, onto a growing peptide chain attached to a solid support resin.

A single coupling cycle in Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Steps of the Coupling Cycle:

-

Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA), in a solvent like dimethylformamide (DMF) to free the N-terminal amine for the subsequent coupling reaction.

-

Activation: In a separate vessel, the carboxylic acid of this compound is activated using a coupling reagent (e.g., HBTU, HOBt) in DMF. This forms a highly reactive species.

-

Coupling: The activated this compound solution is added to the resin, and the coupling reaction proceeds to form a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.

-

Repeat: These steps are repeated for each subsequent amino acid to be added to the peptide chain.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. Its high solubility in common organic solvents such as DMSO, DCM, and DMF facilitates its use in a variety of synthetic procedures, most notably in solid-phase peptide synthesis. A comprehensive understanding of its solubility characteristics allows for the optimization of reaction conditions, leading to improved yields and purity of the final products. The provided experimental protocol offers a framework for generating more extensive quantitative solubility data, which would be a valuable resource for the scientific community.

References

Spectroscopic Characterization of Boc-D-tert-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine), a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid

-

CAS Number: 16937-99-8[1]

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound. Note that for NMR, IR, and MS, the spectra for the D- and L-enantiomers are identical.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.09 | d | 1H | NH |

| ~4.05 | d | 1H | α-CH |

| 1.45 | s | 9H | Boc -C(CH ₃)₃ |

| 0.99 | s | 9H | tert-butyl -C(CH ₃)₃ |

Solvent: CDCl₃. Data is analogous to similar Boc-protected amino acids.[4][5]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C =O (Carboxylic Acid) |

| ~156.0 | C =O (Boc) |

| ~80.0 | Boc -C (CH₃)₃ |

| ~61.0 | α-C H |

| ~34.8 | tert-butyl -C (CH₃)₃ |

| ~28.6 | Boc -C(C H₃)₃ |

| ~26.8 | tert-butyl -C(C H₃)₃ |

Solvent: DMSO-d₆. Data is analogous to similar Boc-protected amino acids.[6]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| ~3350 | N-H stretch (Amide) |

| 2970 - 2870 | C-H stretch (Alkyl) |

| ~1710 | C=O stretch (Carboxylic Acid Dimer) |

| ~1690 | C=O stretch (Urethane) |

| ~1520 | N-H bend (Amide II) |

| ~1160 | C-O stretch (Ester-like) |

Data obtained via KBr pellet or ATR techniques for the analogous L-enantiomer.[2][3]

Table 4: Mass Spectrometry Data

| m/z Value | Ion Assignment |

| 232.15 | [M+H]⁺ (Calculated: 232.1543) |

| 254.14 | [M+Na]⁺ (Calculated: 254.1363) |

| 176.10 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ (Loss of isobutylene from Boc group) |

| 132.08 | [M+H - C₅H₈O₂]⁺ or [M+H - 100]⁺ (Loss of Boc group) |

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the structural confirmation of a synthesized or purchased sample of this compound using multiple spectroscopic techniques.

Caption: Workflow for structural verification of this compound.

Experimental Protocols

The following are detailed protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[4]

-

Ensure complete dissolution. Gentle vortexing can be applied if necessary.[4]

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Tune and shim the instrument to the specific sample and solvent for optimal resolution.

-

Acquire the ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.[4]

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A decoupled mode is standard.[8]

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

This protocol describes the thin solid film or KBr pellet method, suitable for solid samples like this compound.[9]

-

Sample Preparation (Thin Film Method):

-

Place a small amount (approx. 5-10 mg) of the solid sample into a small test tube.[9]

-

Add a few drops of a volatile solvent like methylene chloride or acetone to dissolve the solid.[9]

-

Deposit one or two drops of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9]

-

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.[10]

-

Transfer the finely ground powder to a pellet press and apply high pressure to form a transparent or translucent disk.

-

-

Data Acquisition:

-

Place the sample holder (with the salt plate or KBr pellet) into the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or a clean, empty salt plate/KBr pellet).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines analysis using Electrospray Ionization (ESI), a common technique for polar molecules like amino acid derivatives.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation. A common solvent is 50:50 acetonitrile:water with 0.1% formic acid.[11][12]

-

Ensure the final solution is free of any particulate matter; filter if necessary.[11] High concentrations of non-volatile salts should be avoided as they can suppress the ESI signal.[11][13]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the analyte.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

For structural confirmation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and fragmenting it to observe characteristic daughter ions.[14]

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to corroborate the structure. For Boc-protected compounds, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) are expected.[7]

-

References

- 1. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Best practices and benchmarks for intact protein analysis for top-down mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]

- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide on the Stability and Degradation Profile of Boc-D-tert-leucine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butoxycarbonyl-D-tert-leucine (Boc-D-tert-leucine) is a crucial protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and as a chiral building block in the development of pharmaceutical agents.[1][2][3] Its bulky tert-butyl group offers unique steric properties, while the tert-butoxycarbonyl (Boc) protecting group provides essential temporary shielding of the alpha-amino group.[1][3] A comprehensive understanding of its stability and degradation characteristics is paramount for optimizing synthetic protocols, ensuring the integrity of intermediates, and meeting regulatory requirements for drug development. This guide details the physicochemical properties, stability profile under various stress conditions, and primary degradation (deprotection) pathways of this compound. It includes detailed experimental protocols and visual workflows to support research and development activities.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid, a physical characteristic indicative of its purity and stability.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][4] |

| Molecular Weight | 231.29 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [1][2][4] |

| CAS Number | 124655-17-0 | [1][4] |

| Melting Point | 85-87 °C | [6] |

| Solubility | Soluble in organic solvents such as DMSO, Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. Insoluble in water. | [2][3][5][6] |

Stability and Degradation Profile

The stability of this compound is fundamentally linked to the lability of the Boc protecting group. While the compound is stable under standard storage conditions, it is designed to be cleaved under specific, controlled environments.

General and Storage Stability

Under recommended storage conditions, this compound is a stable compound that can be stored for extended periods without significant decomposition.[2][] As a solid powder, it is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[4][5] When dissolved in solvents like DMSO, it is recommended to store aliquoted solutions at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

pH-Dependent Stability and Degradation

The Boc group's stability is highly dependent on pH. This characteristic is central to its utility in chemical synthesis.

-

Acidic Conditions: The Boc group is intentionally designed to be labile under mild to strong acidic conditions.[6][] This acid sensitivity is the cornerstone of its use in SPPS. The degradation pathway involves protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[8] Common reagents for this cleavage include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in organic solvents.[6][]

-

Neutral and Basic Conditions: this compound is stable under neutral, basic, and nucleophilic conditions.[][9] This stability allows for orthogonal protection strategies in complex syntheses, where other protecting groups (like Fmoc) can be removed with bases while the Boc group remains intact.[9] It is resistant to alkaline hydrolysis and hydrazinolysis.[]

Thermal Profile

High temperatures can induce the degradation of Boc-protected amino acids. Simple thermal treatment around 150°C can lead to deprotection, though often with incomplete conversion and some product decomposition.[10] The presence of trace amounts of water or acid can significantly accelerate this thermal deprotection.[10] Therefore, prolonged exposure to high heat should be avoided during storage and handling unless thermal deprotection is the intended outcome.

Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement in drug development to identify likely degradation products and establish the intrinsic stability of a molecule.[11] These studies are crucial for developing stability-indicating analytical methods.[12][13]

| Stress Condition | Expected Stability/Degradation Pathway | Primary Degradation Products |

| Acid Hydrolysis (e.g., HCl, H₂SO₄) | Labile. Rapid cleavage of the Boc group.[6][][9] | D-tert-leucine, Isobutylene, Carbon Dioxide |

| Base Hydrolysis (e.g., NaOH) | Stable. The Boc group is resistant to basic conditions.[][9] | No significant degradation expected. |

| Oxidative Stress (e.g., H₂O₂) | Generally Stable. The Boc group and the tert-leucine side chain are not highly susceptible to oxidation. | Minimal degradation expected. |

| Thermal Stress (e.g., >100 °C) | Potentially Labile. Deprotection can occur, especially at higher temperatures (~150°C).[10] | D-tert-leucine, Isobutylene, Carbon Dioxide, other decomposition products. |

| Photostability (e.g., UV/Vis Light) | Generally Stable. The molecule does not contain significant chromophores that would lead to photodegradation. | No significant degradation expected. |

Key Degradation/Deprotection Pathways and Mechanisms

The primary "degradation" of this compound in a controlled setting is its deprotection to reveal the free amine of D-tert-leucine.

Acid-Mediated Deprotection

This is the most common and efficient method for Boc group removal. The reaction proceeds via an E1 elimination mechanism.

-

Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFA).

-

C-O Bond Cleavage: The bond between the tert-butyl group and the oxygen cleaves, forming a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free primary amine of D-tert-leucine.

A potential side reaction is the alkylation of nucleophilic side chains (e.g., Tryptophan, Methionine) by the tert-butyl cation. This is often mitigated by using "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) in the reaction mixture.[]

Experimental Protocols

The following protocols provide standardized methods for the synthesis, deprotection, and stability testing of this compound.

Protocol: Synthesis of this compound

This protocol describes the common method for protecting the amino group of D-tert-leucine using di-tert-butyl dicarbonate (Boc₂O).[6]

-

Dissolution: Dissolve D-tert-leucine in a mixture of an organic solvent (e.g., 1,4-dioxane or THF) and an aqueous sodium hydroxide solution at 0°C.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: a. Evaporate the organic solvent under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove impurities. c. Acidify the aqueous phase to a pH of 2-3 with a suitable acid (e.g., cold 1N HCl), which will cause the product to precipitate.[6][14]

-

Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Protocol: Acid-Mediated Deprotection of this compound

This protocol details the standard procedure for removing the Boc group using Trifluoroacetic Acid (TFA).

-

Dissolution: Dissolve the this compound substrate in a suitable solvent, typically dichloromethane (DCM). If the final peptide contains sensitive residues like Trp or Met, add scavengers (e.g., 2.5% water, 2.5% TIS).

-

Reagent Addition: Add the deprotection reagent, commonly a solution of 25-50% TFA in DCM, to the reaction mixture.[]

-

Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Isolation: Once the reaction is complete, remove the TFA and solvent under reduced pressure (often co-evaporating with toluene). The resulting D-tert-leucine TFA salt can be used directly or neutralized for subsequent steps.

Protocol: General Workflow for a Forced Degradation Study

This protocol outlines a typical workflow for assessing the stability of this compound under various stress conditions.[11][12][13]

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system.

-

Stress Application: Aliquot the stock solution and subject the samples to a matrix of stress conditions:

-

Acidic: Add HCl or H₂SO₄ (e.g., 0.1 N) and incubate at a set temperature (e.g., 60°C).

-

Basic: Add NaOH (e.g., 0.1 N) and incubate.

-

Oxidative: Add H₂O₂ (e.g., 3%) and incubate.

-

Thermal: Incubate the sample (solid and/or in solution) at elevated temperatures (e.g., 80°C, 150°C).

-

Photolytic: Expose the sample to controlled UV/Vis light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acid/base stressed samples to stop the degradation reaction.

-

Analysis: Analyze all samples, including a non-stressed control, using a qualified stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.

-

Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any degradation products formed.

Conclusion

This compound is a robust compound under standard handling and basic conditions, making it an excellent choice for complex, multi-step organic syntheses. Its primary liability is to acid, a feature that is intentionally exploited for its removal in a controlled manner. A thorough understanding of its stability profile—particularly its sensitivity to acid and high temperatures—is essential for researchers in peptide synthesis and drug development to ensure reaction efficiency, product purity, and the development of stable pharmaceutical formulations. The protocols and data presented in this guide serve as a comprehensive resource for the effective use and analysis of this important synthetic building block.

References

- 1. nbinno.com [nbinno.com]

- 2. BOC-L-TERT-Leucine (BOC-TBU-GLY-OH) BP EP USP CAS 62965-35-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharmaspec.com [biopharmaspec.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Boc-D-tert-leucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-D-tert-leucine in solid-phase peptide synthesis (SPPS). This document outlines the strategic advantages of incorporating this sterically hindered D-amino acid into peptide sequences, details optimized protocols for its efficient coupling, and provides expected quantitative data for synthesis and purification.

Introduction

This compound is a protected form of the non-proteinogenic amino acid D-tert-leucine, characterized by a bulky tert-butyl side chain.[1] Its incorporation into peptide chains is a key strategy for developing peptides with enhanced therapeutic properties. The D-configuration provides resistance to enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the peptide.[2] Furthermore, the unique steric bulk of the tert-leucine residue can induce specific secondary structures and modulate the biological activity of peptides, including enhancing antimicrobial and anticancer properties.[3][4] this compound is a valuable chiral building block in the synthesis of pharmaceutical agents, contributing to the development of compounds with anticonvulsant and neuroprotective activities.[1]

While advantageous, the use of this compound in SPPS presents challenges, primarily due to the steric hindrance from its bulky side chain, which can impede coupling reactions.[5][6] This document provides optimized protocols to overcome these challenges and ensure high-yield synthesis of D-tert-leucine-containing peptides.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase synthesis of a model peptide containing a this compound residue. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.

Table 1: Synthesis Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution resin is recommended to minimize steric hindrance between growing peptide chains. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test. |

| Coupling Efficiency (this compound) | 95 - 99% | May require double coupling and the use of potent activating reagents. Monitoring is crucial. |

| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on peptide length and the number of difficult couplings. |

| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is typically required to remove deletion sequences and byproducts. |

| Final Purified Peptide Yield | 15 - 30% | Dependent on the efficiency of the purification process. |

Table 2: Recommended Coupling Reagents for this compound

| Coupling Reagent | Activation Time | Key Advantages |

| HBTU/DIEA | 2-5 minutes | Efficient and widely used for standard couplings. |

| HATU/DIEA | 2-5 minutes | Highly effective for sterically hindered amino acids. |

| PyBOP/DIEA | 2-5 minutes | Another powerful reagent for difficult couplings. |

| DIC/HOBt | 10-15 minutes | A cost-effective option, though may be less efficient for sterically hindered residues. |

Experimental Protocols

This section provides a detailed methodology for the manual solid-phase synthesis of a peptide incorporating this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.

dot

Caption: General workflow for a single cycle in Boc-SPPS.

-

Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 30 minutes.

-

Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing:

-

Wash the resin with DCM (3x).

-

Wash with Isopropanol (IPA) (2x).

-

Wash with DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes, then drain.

-

Repeat the neutralization step.

-

-

Washing: Wash the resin with DCM (5x).

-

Coupling: Proceed with the coupling protocol for the next amino acid.

-

Monitoring: After coupling, perform a Kaiser test to ensure the reaction has gone to completion (a negative test indicates successful coupling).

Protocol 2: Coupling of this compound

This protocol is optimized for the incorporation of the sterically hindered this compound.

dot

Caption: Optimized workflow for coupling this compound.

-

Pre-activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HATU (3 equivalents), and DIEA (6 equivalents) in N,N-Dimethylformamide (DMF).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the mixture for 2-4 hours. A longer coupling time is recommended to overcome steric hindrance.

-

-

Monitoring and Potential Double Coupling:

-

After the initial coupling, perform a Kaiser test.

-

If the test is positive (indicating incomplete reaction), drain the coupling solution, wash the resin with DCM (3x), and repeat the coupling step with a freshly prepared activated this compound solution.

-

-

Washing: Once a negative Kaiser test is achieved, wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups. Caution: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.

dot

Caption: Workflow for the final cleavage and isolation of the peptide.

-

Preparation:

-

After the final deprotection step, wash the peptide-resin thoroughly with DCM and dry under vacuum.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., p-cresol) to protect sensitive amino acids from side reactions.

-

-

HF Cleavage:

-

Cool the apparatus to 0°C.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Evaporation:

-

Remove the HF by evaporation under a stream of nitrogen, followed by a high vacuum.

-

-

Peptide Precipitation and Washing:

-

Wash the resin with cold diethyl ether to precipitate the cleaved peptide.

-

Filter and collect the crude peptide.

-

Wash the peptide several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

-

-

Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Analyze the purified fractions by analytical RP-HPLC to confirm purity.

-

Confirm the identity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Signaling Pathway Diagram

The incorporation of D-amino acids like D-tert-leucine can enhance the stability of peptides that interact with cellular signaling pathways. For example, a synthetic peptide antagonist containing D-tert-leucine could have a prolonged inhibitory effect on a receptor-mediated signaling cascade.

dot

Caption: Inhibition of a GPCR signaling pathway by a D-tert-leucine containing peptide antagonist.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Boc-D-tert-leucine in Unnatural Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-tert-leucine is a protected, non-proteinogenic amino acid that serves as a crucial building block in the synthesis of unnatural peptides. Its unique structural features, particularly the bulky tert-butyl side chain and the D-chiral configuration, impart valuable properties to peptides, including increased proteolytic stability and the ability to induce specific conformational constraints. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the generation of novel peptide-based therapeutics and research tools.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.

| Property | Value | Reference |

| CAS Number | 124655-17-0 | [1] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | |

| Appearance | White crystalline powder | [1] |

| Melting Point | 85-87 °C | |

| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, DMSO). Insoluble in water. | |

| Storage | Store at 2-8°C |

Applications of this compound in Unnatural Peptide Synthesis

The incorporation of D-tert-leucine into peptide sequences can significantly enhance their therapeutic potential. The bulky tert-butyl group can influence peptide conformation and binding to biological targets, while the D-configuration provides resistance to enzymatic degradation by proteases.

Enhancing Proteolytic Stability

Peptides incorporating D-amino acids, such as D-tert-leucine, exhibit increased resistance to proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer in vivo half-life, a critical attribute for peptide-based drugs.

Development of Antimicrobial and Anticancer Peptides

The introduction of D-tert-leucine can modulate the bioactivity of antimicrobial and anticancer peptides. It can enhance their efficacy while sometimes reducing their toxicity to mammalian cells.

Table 1: In Vitro Activity of D-Leucine-Containing Peptides

| Peptide | Target Organism/Cell Line | MIC (µM) | IC50 (µM) | HC50 (µM) | Reference |

| B1OS-D-L | S. aureus | 16 | - | 74.5 | [1] |

| E. coli | 32 | - | 74.5 | [1] | |

| C. albicans | 32 | - | 74.5 | [1] | |

| H838 (Lung Cancer) | - | 1.8 | - | [1] | |

| PC-3 (Prostate Cancer) | - | 3.5 | - | [1] | |

| U251MG (Glioblastoma) | - | 4.2 | - | [1] | |

| MCF-7 (Breast Cancer) | - | 5.1 | - | [1] | |

| HCT116 (Colon Cancer) | - | 6.3 | - | [1] | |

| D-MPI | E. coli | 8-64 | - | >100 | [2] |

| S. aureus | 8-64 | - | >100 | [2] | |

| C. albicans | 8-64 | - | >100 | [2] |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; HC50: Half-maximal Hemolytic Concentration

Synthesis of Peptides with Neurological Activity

This compound is a key intermediate in the synthesis of compounds with potential anticonvulsant and neuroprotective properties.[1] D-amino acids, including D-leucine, have been shown to interact with neuronal signaling pathways, such as the N-methyl-D-aspartate (NMDA) receptor pathway.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a sterically hindered amino acid like D-tert-leucine using Boc chemistry.

Materials:

-

This compound

-

Merrifield or PAM resin

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage from Merrifield resin

-

Diethyl ether

-

HPLC grade acetonitrile and water

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA in DMF for 5 minutes.

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling (including this compound):

-

Pre-activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Due to the steric hindrance of D-tert-leucine, a longer coupling time or a double coupling may be necessary.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycles: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Boc group as described in step 3.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and amino acid side-chain protecting groups (e.g., HF/anisole for Merrifield resin). This step should be performed by experienced personnel in a properly ventilated fume hood with appropriate safety precautions.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Quality Control of D-tert-leucine Containing Peptides

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for method development.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

B. Mass Spectrometry (MS)

-

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

-

The observed molecular weight should be compared to the calculated theoretical mass of the peptide to confirm its identity.

-

Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of D-tert-leucine.

Visualizations

References

Application Notes and Protocols for Coupling Boc-D-tert-leucine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-tert-leucine is a sterically hindered amino acid that presents significant challenges in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences. This document provides detailed protocols and comparative data to facilitate the efficient incorporation of this compound into peptide sequences.

The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to overcoming the steric hindrance associated with this amino acid. This guide offers a comparative analysis of common coupling reagents, detailed experimental procedures, and visual workflows to aid researchers in achieving high coupling yields and purity.

Challenges in Coupling this compound

The primary challenge in coupling this compound is the steric bulk of its side chain, which can lead to low coupling efficiency. Standard coupling reagents may not be sufficiently reactive to overcome this hindrance. Factors that can contribute to low coupling efficiency include:

-

Inadequate activation of the carboxylic acid: Standard coupling reagents may not be reactive enough to efficiently activate the sterically hindered carboxylic acid of this compound.

-

Suboptimal reaction conditions: Factors such as solvent choice, reaction temperature, and time can significantly impact the success of the coupling reaction.

-

Peptide aggregation: The growing peptide chain can sometimes aggregate on the solid support, further hindering the accessibility of the N-terminal amine.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. High-reactivity reagents are generally recommended. The following table summarizes the performance of common coupling reagents based on their reported efficiency with sterically hindered amino acids. One study demonstrated a high yield of 93% for the coupling of tert-leucine to a dipeptide, highlighting that successful incorporation is achievable with optimized methods[1]. While direct comparative yield data for this compound is limited, the relative efficiencies of these reagents for other hindered couplings provide a strong indication of their potential performance.

| Coupling Reagent | Additive | Base | Relative Coupling Efficiency | Key Considerations |

| HATU | None | DIPEA, NMM, or Collidine | Excellent | Highly efficient for hindered couplings with rapid reaction times. Often considered a first-line choice for difficult couplings. |

| HBTU | HOBt | DIPEA or NMM | Very Good | A reliable and widely used reagent, though slightly less reactive than HATU. |

| PyBOP | HOBt | DIPEA or NMM | Very Good | A phosphonium salt-based reagent that is effective for many difficult couplings. |

| DIC/HOBt | HOBt | None/DIPEA | Good | A classic and cost-effective method. The use of HOBt is crucial for suppressing racemization. May require longer reaction times for hindered amino acids. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various recommended reagents in solid-phase peptide synthesis (SPPS). These protocols assume a standard Boc-SPPS workflow.

General Boc-SPPS Deprotection and Neutralization Steps (Prior to Coupling)

-

Resin Swelling: Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Boc protecting group.

-

Washing: Wash the resin with DCM (2x) and isopropanol (IPA) (2x).

-

Neutralization: Neutralize the resin-bound peptide TFA salt with a 5% solution of diisopropylethylamine (DIPEA) in DCM or DMF.

-

Washing: Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.

Protocol 1: Coupling with HATU

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in N,N-dimethylformamide (DMF).

-

Activation: Add DIPEA (4-8 equivalents) to the activation mixture and mix for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (absence of blue color) indicates complete coupling.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling with HBTU

-

Solution Preparation: Dissolve this compound (2.0 equivalents) in DMF (5 mL/g of resin) and add it to the resin.

-

Reagent Addition: Add a 1.0 M solution of HBTU in DMF (2.0 equivalents) and DIPEA (4.0 equivalents) to the resin slurry. The addition of a 0.5 M HOBt solution in DMF (2.0 equivalents) can help to suppress racemization.

-

Coupling: Mix the reaction for 10-60 minutes, or until the Kaiser test is negative.

-

Washing: Filter and wash the resin with DMF.

Protocol 3: Coupling with PyBOP

-

Solution Preparation: Dissolve this compound (1.1 equivalents) in DMF (5 mL/g of resin) and add it to the resin.

-

Reagent Addition: Add a 1.0 M solution of PyBOP in DMF (1.1 equivalents) and DIPEA (2.2 equivalents) to the resin slurry. The addition of a 0.5 M HOBt solution in DMF (1.1 equivalents) is recommended to suppress racemization.

-

Coupling: Mix the reaction for 10-60 minutes, or until the Kaiser test is negative.

-

Washing: Filter and wash the resin with DMF.

Protocol 4: Coupling with DIC/HOBt

-

Resin Suspension: Suspend the deprotected and neutralized resin in DCM (10 mL per gram of resin).

-

Amino Acid and Additive Solution: In a separate vessel, dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in a minimum volume of DMF.

-

Addition to Resin: Add the amino acid and HOBt solution to the resin suspension.

-

Initiation of Coupling: Add DIC (5.5 equivalents) to the reaction mixture.

-

Coupling: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction using the ninhydrin test. If the test is not negative within four hours, consider repeating the coupling procedure.

-

Washing: When the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.

Troubleshooting Low Coupling Efficiency

If low coupling efficiency is observed, consider the following strategies:

-

Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid for a second coupling cycle.

-

Increase Reaction Time and Temperature: Extend the coupling time significantly (e.g., to overnight). Gently increasing the temperature (e.g., to 30-40°C) can help overcome the activation energy barrier, but must be done cautiously to avoid racemization.

-

Choice of Solvent: Ensure the use of high-purity, anhydrous DMF or N-methyl-2-pyrrolidone (NMP). In cases of suspected peptide aggregation, consider adding a chaotropic salt like LiCl (0.5 M) or using a solvent mixture such as DMF/DMSO.

-

Increase Reagent Equivalents: Use a higher excess of the this compound and the coupling reagent (e.g., up to 4 equivalents).

Visualizing the Workflow and Reaction Mechanism